Itruvone, also known as pregn-4-en-20-yn-3-one, is an investigational neuroactive pherine compound developed by Vistagen Therapeutics. It is primarily formulated as a nasal spray intended for the treatment of major depressive disorder. This compound is designed to engage olfactory pathways to produce rapid-onset antidepressant effects, distinguishing it from traditional antidepressants that often require systemic absorption and longer onset times. Itruvone's mechanism of action involves binding to receptors in chemosensory neurons in the nasal passages, which are linked to brain circuits that regulate mood and emotional responses .
Itruvone is synthesized and developed by Vistagen Therapeutics, a biopharmaceutical company focused on innovative therapies for central nervous system disorders. The compound has undergone various clinical trials, including Phase 1 and Phase 2A studies, primarily conducted in Mexico and the United States .
The synthesis of Itruvone involves several organic chemistry techniques tailored to produce high purity and yield. Specific methods include:
The molecular formula of Itruvone is C21H28O, with a CAS Registry number of 21321-89-1. The precise synthetic route has not been publicly disclosed in detail but typically requires careful control of reaction conditions to ensure the desired stereochemistry and functionalization .
Itruvone's molecular structure features a steroid-like backbone with specific functional groups that contribute to its biological activity. The InChIKey for Itruvone is CHOUAXDNNAVGHR-NWSAAYAGSA-N, which can be used for database searches related to its chemical properties .
The structural analysis indicates that Itruvone has unique binding properties that allow it to interact specifically with chemosensory receptors without penetrating the central nervous system significantly. This characteristic is crucial for minimizing potential side effects associated with systemic medications .
Itruvone participates in specific chemical reactions that facilitate its interaction with biological targets:
The lack of significant brain penetration during its action suggests that Itruvone operates through localized mechanisms rather than traditional pharmacokinetic pathways seen in most antidepressants. This could lead to fewer side effects compared to conventional therapies .
The proposed mechanism of action for Itruvone involves:
Clinical trials have shown promising results regarding the safety and tolerability of Itruvone, supporting its potential as a rapid-onset treatment for major depressive disorder .
Relevant analyses continue to explore these properties as part of ongoing development efforts .
Itruvone is primarily being investigated for its application in treating major depressive disorder through a novel delivery mechanism that bypasses systemic circulation. Its unique approach aims to provide rapid relief from depressive symptoms while minimizing side effects associated with traditional antidepressants.
Ongoing clinical trials aim to further elucidate its efficacy and safety profile, potentially positioning Itruvone as a groundbreaking treatment option in psychiatric medicine .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2